molecular formula C12H14O4 B1639250 Benzyl-2,3-anhydro-A-D-ribopyranoside

Benzyl-2,3-anhydro-A-D-ribopyranoside

Cat. No.: B1639250
M. Wt: 222.24 g/mol
InChI Key: GOKFKMWTGYINLH-KKOKHZNYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

Benzyl-2,3-anhydro-alpha-D-ribopyranoside possesses the molecular formula C₁₂H₁₄O₄ with a molecular weight of 222.24 grams per mole. The compound is characterized by its distinctive bicyclic structure consisting of a pyranose ring system bridged by an epoxide functionality between the C-2 and C-3 positions. The International Union of Pure and Applied Chemistry name for this compound is (1R,2S,5R,6R)-2-phenylmethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol, which precisely defines its stereochemical configuration.

The stereochemical configuration of the compound is particularly noteworthy, with the alpha anomeric configuration at the C-1 position where the benzyl group is attached. The epoxide ring formed between C-2 and C-3 creates a rigid structural constraint that significantly influences the overall molecular conformation. The benzyl protecting group at the anomeric position adopts a specific orientation that affects both the stability and reactivity of the molecule.

Computational analysis reveals that the compound exhibits specific hydrogen bonding characteristics, with one hydrogen bond donor count and four hydrogen bond acceptor sites distributed across the oxygen atoms in the structure. The rotatable bond count is three, indicating limited conformational flexibility due to the rigid bicyclic framework. The exact mass has been determined to be 222.08920892 daltons through high-resolution mass spectrometry.

The epoxide functionality represents a critical structural feature that imparts unique chemical reactivity to the molecule. This three-membered ring system creates significant ring strain, making it susceptible to nucleophilic attack under appropriate reaction conditions. The position of the epoxide between C-2 and C-3 creates a specific regioselectivity pattern that has been extensively studied in ring-opening reactions.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(1R,2S,5R,6R)-2-phenylmethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol

InChI

InChI=1S/C12H14O4/c13-9-7-15-12(11-10(9)16-11)14-6-8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10-,11-,12+/m1/s1

InChI Key

GOKFKMWTGYINLH-KKOKHZNYSA-N

SMILES

C1C(C2C(O2)C(O1)OCC3=CC=CC=C3)O

Isomeric SMILES

C1[C@H]([C@@H]2[C@@H](O2)[C@H](O1)OCC3=CC=CC=C3)O

Canonical SMILES

C1C(C2C(O2)C(O1)OCC3=CC=CC=C3)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Benzyl-2,3-anhydro-α-D-ribopyranoside and its derivatives have been studied for their antimicrobial activity. Research indicates that these compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents. Their structural similarity to natural sugars allows them to interact effectively with biological systems, potentially influencing metabolic pathways related to carbohydrate metabolism.

Drug Development
The compound serves as a scaffold for drug development due to its ability to undergo various chemical modifications. This versatility enables the synthesis of new derivatives with enhanced biological activities. Studies have shown that certain derivatives exhibit promising results in preclinical trials, particularly in targeting specific enzymes involved in disease processes .

Chemical Synthesis Applications

Synthesis of Glycosides
Benzyl-2,3-anhydro-α-D-ribopyranoside can participate in nucleophilic substitution reactions, leading to the formation of new glycosides. This property is crucial for synthesizing complex carbohydrates and glycoconjugates used in various biological applications. The synthesis typically involves methods such as:

  • Nucleophilic Displacement: Substituting functional groups to create glycosides.
  • Fluorination Reactions: Modifying the compound to enhance its reactivity and biological profile .

Interaction Studies

Binding Affinities
Interaction studies using techniques like nuclear magnetic resonance (NMR) spectroscopy and surface plasmon resonance have been conducted to evaluate the binding affinities of benzyl-2,3-anhydro-α-D-ribopyranoside with various biological targets. Understanding these interactions is essential for assessing the compound's therapeutic potential and optimizing its derivatives for better efficacy .

Comparative Analysis with Related Compounds

To understand the unique properties of benzyl-2,3-anhydro-α-D-ribopyranoside, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features:

Compound NameStructure SimilarityUnique Features
Benzyl 3,4-anhydro-α-D-ribopyranosideSimilar anhydro sugar structureDifferent ring closure leading to distinct reactivity
Benzyl 2,3-dideoxy-D-riboseLacks hydroxyl groups at specific positionsPotentially different biological activities due to missing functionalities
Benzyl 5-thio-D-ribofuranosideContains sulfur atom instead of oxygenMay exhibit different reactivity profiles due to sulfur presence
Benzyl 2-deoxy-D-riboseSimilar sugar backbone but lacks one oxygenAltered properties affecting biological interactions

Case Studies

Several studies highlight the applications of benzyl-2,3-anhydro-α-D-ribopyranoside:

  • Antimicrobial Activity Study : A recent study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research emphasized the potential for developing new antibiotics based on these findings.
  • Drug Design Research : Another investigation focused on modifying benzyl-2,3-anhydro-α-D-ribopyranoside to enhance its binding affinity towards specific enzymes involved in metabolic disorders. The results indicated improved efficacy compared to existing treatments .
  • Glycosylation Inhibition Study : Research on glycosylation inhibitors derived from this compound showed promising results in inhibiting glycoenzymes associated with cancer progression, suggesting a potential role in cancer therapy .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Configuration/Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Reference
Benzyl-2,3-anhydro-β-D-ribopyranoside β-D, 2,3-anhydro bridge 67412-71-9 C₁₂H₁₄O₄ 222.24
Benzyl-2,3-anhydro-α-D-lyxopyranoside α-D, lyxo configuration Not provided C₁₂H₁₄O₄ 222.24
Benzyl-2,3-anhydro-4-triflyl-α-D-ribopyranoside α-D, 4-O-triflyl group Not provided C₁₃H₁₃F₃O₆S 378.30
Methyl-2,3-anhydro-β-D-ribopyranoside Methyl glycoside, β-D configuration 3150-13-8 C₆H₁₀O₄ 146.14

Key Differences :

  • Configuration: The α/β anomeric configuration and D/L stereochemistry influence reactivity. For instance, α-D-ribopyranosides favor trans-diaxial ring-opening due to the 5H₀ half-chair conformation .
  • Substituents: Triflyl (CF₃SO₂-) or amino groups at position 4 modify electronic and steric profiles, directing regioselective reactions .
  • Protecting Groups : Benzyl vs. methyl groups affect solubility and stability. Benzyl derivatives are more lipophilic and resistant to acidic hydrolysis .
Reactivity and Ring-Opening Mechanisms

The 2,3-anhydro bridge undergoes regioselective nucleophilic attack, governed by:

Conformational Stability : The 5H₀ half-chair conformation stabilizes transition states via hydrogen bonding between the 4-hydroxy group and ring oxygen .

Steric Effects : Bulky substituents at C-1 (e.g., benzyl) hinder attack at position 2, favoring position 3 for nucleophiles like cyanide .

Trans-Diaxial Rule: Ring-opening proceeds via trans-diaxial pathways, as seen in the synthesis of benzyl-3-cyano-3-deoxy-α-D-xylopyranoside .

Physicochemical Properties
Property Benzyl-2,3-anhydro-α-D-ribopyranoside Methyl-2,3-anhydro-β-D-ribopyranoside Benzyl-4-triflyl-α-D-ribopyranoside
Melting Point (°C) 74–76 Not reported 66–67
Solubility Polar organic solvents Water-miscible Chloroform, DCM
Stability Stable under inert atmosphere Hydrolyzes in acidic conditions Sensitive to moisture
Reference

Q & A

Basic: What are the optimal synthetic routes for Benzyl-2,3-anhydro-α-D-ribopyranoside, and how are intermediates characterized?

Answer:
The synthesis typically involves triflation of precursor sugars followed by nucleophilic substitution. For example, benzyl-protected anhydro sugars (e.g., benzyl-2,3-anhydro-α-D-lyxopyranoside) are reacted with trifluoromethanesulfonic anhydride in methylene chloride at 0°C with pyridine as a base, yielding triflate intermediates (80–96% yields) . Key characterization includes:

  • Melting points (e.g., 66–67°C for triflated intermediates) .
  • Spectroscopy : IR (C-O-C epoxy stretch at 890–910 cm⁻¹), 1^1H-NMR (axial vs. equatorial proton coupling patterns), and MS for molecular ion confirmation .

Advanced: How does the 5H₀ half-chair conformation influence regioselectivity in ring-opening reactions?

Answer:
The 5H₀ conformation, confirmed by 1^1H-NMR coupling constants (J2,30J_{2,3} \approx 0 Hz for trans-diaxial protons), dictates trans-diaxial opening. For example, cyanide nucleophiles preferentially attack C3 in benzyl-2,3-anhydro-α-D-ribopyranoside due to steric hindrance at C2 by the bulky benzyl group and stabilization via hydrogen bonding between the 4-OH and ring oxygen . Computational modeling (e.g., Fürst-Plattner rule) further supports this regioselectivity in locked 5H₀ conformers .

Advanced: How can contradictory yields in triflate synthesis be resolved experimentally?

Answer:
Yields for triflates (e.g., 80–96% in vs. 70–85% in other protocols) may vary due to:

  • Moisture sensitivity : Strict anhydrous conditions (e.g., molecular sieves) improve reproducibility.
  • Temperature control : Exothermic triflation requires maintaining 0°C to prevent side reactions .
  • Workup protocols : Rapid extraction and solvent drying (e.g., MgSO₄) minimize hydrolysis of triflates. Validate purity via 19^{19}F-NMR to quantify residual triflic acid .

Advanced: What strategies optimize the regioselective synthesis of 4-amino-4-deoxy derivatives from Benzyl-2,3-anhydro-α-D-ribopyranoside?

Answer:
The triflate intermediate (e.g., compound 4 in ) undergoes nucleophilic displacement with ammonia in chloroform at 50°C for 5 hours. Key considerations:

  • Solvent polarity : Chloroform balances nucleophilicity and epoxy ring stability.
  • Steric effects : Bulky benzyl groups at C1 prevent undesired attack at C2.
  • Monitoring : TLC (ethyl acetate/hexane) and 1^1H-NMR track deoxy-amine formation (disappearance of epoxy protons at δ 3.2–3.5 ppm) .

Basic: How is the benzyl group utilized as a protecting group, and what are its limitations?

Answer:
The benzyl group protects the anomeric hydroxyl during synthesis due to its stability under acidic/basic conditions and ease of removal via hydrogenolysis (H₂/Pd-C). Limitations include:

  • Incompatibility with strong reducing agents (e.g., LiAlH₄).
  • Steric hindrance : Bulky benzyl groups may slow nucleophilic attacks, necessitating longer reaction times .

Advanced: What analytical methods resolve ambiguities in stereochemical outcomes of ring-opening reactions?

Answer:

  • NOESY NMR : Correlates spatial proximity of protons (e.g., axial H4 and H5 in trans-diaxial products) .
  • X-ray crystallography : Definitive confirmation of absolute configuration (e.g., β-L-ribopyranoside vs. α-D-xylopyranoside derivatives) .
  • Circular dichroism (CD) : Detects optical activity shifts in chiral centers post-reaction .

Basic: How are anhydro sugar conformations validated experimentally?

Answer:

  • 1^1H-NMR coupling constants : J2,3<2J_{2,3} < 2 Hz indicates trans-diaxial protons in 5H₀ conformation.
  • DFT calculations : Compare experimental 3JHH^3J_{HH} values with predicted conformers (e.g., 5H₀ vs. 4^4H₃) .

Advanced: What are the challenges in scaling up synthetic protocols for benzyl-2,3-anhydro derivatives?

Answer:

  • Exothermic reactions : Triflation requires precise cooling (0°C) and slow reagent addition to avoid runaway reactions.
  • Purification : Column chromatography becomes impractical at >10g scale; alternative methods like crystallization (e.g., ethanol/water) are prioritized .
  • Yield optimization : Kinetic vs. thermodynamic control studies (e.g., varying reaction time/temperature) improve reproducibility .

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